2-Amino-4-methylpentan-1-ol 2-Amino-4-methylpentan-1-ol
Brand Name: Vulcanchem
CAS No.: 16369-17-8
VCID: VC21256221
InChI: InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
SMILES: CC(C)CC(CO)N
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol

2-Amino-4-methylpentan-1-ol

CAS No.: 16369-17-8

Cat. No.: VC21256221

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methylpentan-1-ol - 16369-17-8

Specification

CAS No. 16369-17-8
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name 2-amino-4-methylpentan-1-ol
Standard InChI InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Standard InChI Key VPSSPAXIFBTOHY-UHFFFAOYSA-N
SMILES CC(C)CC(CO)N
Canonical SMILES CC(C)CC(CO)N

Introduction

Chemical Structure and Properties

2-Amino-4-methylpentan-1-ol features a unique structure with both amino and hydroxyl functional groups, contributing to its diverse reactivity profile and applications. The presence of these two functional groups allows the compound to participate in various chemical reactions, making it valuable for synthetic chemistry and pharmaceutical development.

Physical Properties

Understanding the physical properties of 2-Amino-4-methylpentan-1-ol is essential for predicting its behavior in various chemical environments and applications. These properties determine its solubility, stability, and reactivity in different conditions, which are critical considerations for research and industrial applications.

The physical properties of 2-Amino-4-methylpentan-1-ol indicate a balance between hydrophilic and hydrophobic characteristics, which contributes to its versatility in different solvent systems. The compound has a relatively high boiling point of 198.6°C at 760 mmHg, reflecting the strong intermolecular hydrogen bonding capabilities of both its amino and hydroxyl groups . Its moderate LogP value of 0.45 suggests reasonable distribution between aqueous and organic phases, making it suitable for various reaction media . With a flash point of 90.6°C, appropriate safety precautions are necessary when handling the compound at elevated temperatures . The density of 0.9±0.1 g/cm³ is typical for organic compounds of this class . Table 1 summarizes the key physical properties of 2-Amino-4-methylpentan-1-ol.

Table 1: Physical Properties of 2-Amino-4-methylpentan-1-ol

PropertyValueReference
Molecular Weight117.19 g/mol
Density0.9±0.1 g/cm³
Boiling Point198.6°C at 760 mmHg
Flash Point90.6°C
LogP0.45
Vapor Pressure0.1±0.8 mmHg at 25°C
Index of Refraction1.450
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Chemical Identifiers and Nomenclature

Chemical identifiers play a crucial role in precisely defining and referencing 2-Amino-4-methylpentan-1-ol across scientific literature and databases. These standardized identifiers ensure clarity in communication about the compound and facilitate information retrieval from chemical databases.

2-Amino-4-methylpentan-1-ol is known by several systematic names and common synonyms, reflecting its structure and relationship to other compounds. The IUPAC name "2-amino-4-methylpentan-1-ol" directly indicates the positions of the functional groups on the carbon backbone . The compound is also commonly known as DL-Leucinol, reflecting its relationship to the amino acid leucine, from which it can be derived through reduction . When discussing specific stereoisomers, additional prefixes are used, such as (S)-(+)-Leucinol for the S-enantiomer . The unambiguous identification of 2-Amino-4-methylpentan-1-ol is facilitated by various chemical identifiers, including CAS registry numbers, molecular formulas, and digital representations such as SMILES and InChI codes. Table 2 presents these key identifiers, which are essential for database searches and chemical information retrieval.

Table 2: Chemical Identifiers of 2-Amino-4-methylpentan-1-ol

IdentifierValueReference
CAS Number502-32-9
CAS Number (S-isomer)7533-40-6
IUPAC Name2-amino-4-methylpentan-1-ol
Canonical SMILESCC(C)CC(CO)N
InChIInChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyVPSSPAXIFBTOHY-UHFFFAOYSA-N
Common SynonymsDL-Leucinol, 1-Pentanol, 2-amino-4-methyl-

Synthesis Methods

Various approaches exist for synthesizing 2-Amino-4-methylpentan-1-ol, each with specific advantages and limitations. Understanding these synthetic routes is crucial for selecting the most appropriate method based on available resources, desired stereoselectivity, and scale of production.

Laboratory Synthesis

Laboratory synthesis of 2-Amino-4-methylpentan-1-ol typically involves the reduction of corresponding amino acids or their derivatives. These methods are well-established and provide reliable routes to obtain the compound for research purposes.

The most common laboratory approach for synthesizing 2-Amino-4-methylpentan-1-ol involves the reduction of 2-amino-4-methylpentanoic acid (leucine) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This method selectively reduces the carboxylic acid group to a primary alcohol while preserving the amino functionality. The reaction typically proceeds under anhydrous conditions and requires careful temperature control to ensure high yields and purity. When stereospecific products are desired, the starting material with the appropriate stereochemistry is selected, as the reduction generally maintains the stereochemical configuration at the alpha carbon. Another viable synthetic route involves the reduction of 2-amino-4-methylpentanoic acid derivatives, such as esters or amides, which can offer advantages in terms of milder reaction conditions or improved selectivity. These laboratory methods provide researchers with flexible options for preparing 2-Amino-4-methylpentan-1-ol based on available starting materials, equipment, and specific requirements for the final product.

Industrial Production Methods

Industrial production of 2-Amino-4-methylpentan-1-ol requires methods that are scalable, cost-effective, and environmentally sustainable. These processes often differ from laboratory-scale synthesis and incorporate continuous flow systems and specialized catalysts.

In industrial settings, the production of 2-Amino-4-methylpentan-1-ol may employ catalytic hydrogenation of 2-amino-4-methylpentanenitrile using metal catalysts such as palladium on carbon (Pd/C) under carefully controlled conditions of pressure and temperature. This approach is particularly suitable for large-scale production due to its efficiency and relatively straightforward scale-up. Industrial processes frequently implement continuous flow systems rather than batch reactions, providing better control over reaction conditions and facilitating consistent product quality across large production volumes. Additionally, industrial methods might utilize specialized heterogeneous catalysts that can be easily separated and recycled, reducing waste and operational costs. The purification of 2-Amino-4-methylpentan-1-ol at industrial scale often involves distillation under reduced pressure, crystallization, or chromatographic techniques, depending on the required purity and the specific impurity profile of the crude product. These industrial production methods must balance considerations of yield, purity, cost-effectiveness, and environmental impact to ensure commercial viability while meeting regulatory requirements for product quality and safety.

Stereoselective Synthesis

The stereoselective synthesis of 2-Amino-4-methylpentan-1-ol is particularly important for applications requiring specific enantiomers. Various approaches have been developed to achieve high stereoselectivity, including the use of chiral starting materials, catalysts, and resolution techniques.

Stereoselective synthesis of 2-Amino-4-methylpentan-1-ol can be achieved through several complementary approaches. One direct method involves the reduction of enantiopure 2-amino-4-methylpentanoic acid (L-leucine or D-leucine) using appropriate reducing agents, which preserves the stereochemistry of the starting material. For applications requiring the S-enantiomer ((S)-2-amino-4-methylpentan-1-ol or L-Leucinol), L-leucine serves as the preferred starting material . When the R-enantiomer is needed, D-leucine can be similarly employed. Alternatively, kinetic resolution techniques can separate enantiomers based on their different reaction rates with chiral reagents or enzymes. Recent research has highlighted the use of engineered amine dehydrogenases to achieve kinetic resolution of (S)-β-amino alcohols, including (S)-2-amino-4-methylpentan-1-ol, demonstrating improved catalytic activity through mutagenesis strategies. These stereoselective methods are crucial for applications in pharmaceutical development and biochemical research, where the specific stereochemistry of the compound can significantly impact its biological activity and efficacy. The choice of method depends on factors such as the required enantiomeric purity, scale of production, availability of starting materials, and economic considerations.

Chemical Reactions

The chemical behavior of 2-Amino-4-methylpentan-1-ol is characterized by the reactivity of its amino and hydroxyl functional groups. These functional groups can participate in various transformations, making the compound a versatile intermediate in organic synthesis.

Reactions Involving the Amino Group

The primary amine functionality in 2-Amino-4-methylpentan-1-ol participates in various reactions typical of primary amines, including nucleophilic substitution, condensation, and acylation. These reactions enable the functionalization of the amino group for diverse applications.

The amino group of 2-Amino-4-methylpentan-1-ol functions as a nucleophile in substitution reactions with electrophiles such as alkyl halides, resulting in the formation of secondary or tertiary amines depending on the reaction conditions and stoichiometry. These substitution reactions can be leveraged to attach functional groups or to link the compound to other molecules, expanding its utility in complex synthetic pathways. Additionally, the amino group readily undergoes condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases), which serve as important intermediates in organic synthesis. The amino group can also participate in acylation reactions with acyl chlorides or anhydrides to produce amides, which may be used for protecting group strategies or for introducing specific functionalities. These reactions highlight the versatility of the amino group in 2-Amino-4-methylpentan-1-ol and its potential for generating diverse chemical derivatives with applications ranging from pharmaceutical development to materials science.

Reactions Involving the Hydroxyl Group

The hydroxyl group in 2-Amino-4-methylpentan-1-ol can undergo various transformations, including oxidation, esterification, and substitution reactions. These reactions allow for the functionalization of the hydroxyl group and the preparation of derivatives with modified properties.

The hydroxyl group of 2-Amino-4-methylpentan-1-ol can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This transformation is particularly useful for introducing carbonyl functionality while preserving the amino group, enabling further synthetic elaboration. The hydroxyl group also readily participates in esterification reactions with carboxylic acids or acid chlorides, forming esters that can serve as protecting groups or as intermediates in more complex synthetic sequences. Substitution reactions involving the hydroxyl group can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), which convert the hydroxyl to a better leaving group (chloride or bromide), facilitating subsequent nucleophilic substitution reactions. These transformations of the hydroxyl group complement the reactivity of the amino functionality, providing orthogonal handles for selective modification and enabling the construction of complex molecular architectures from this relatively simple bifunctional building block.

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